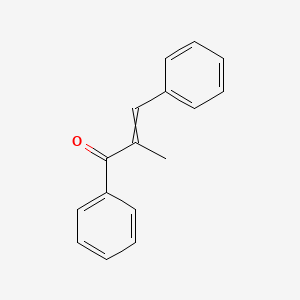

alpha-Methylchalcone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4258-37-1 |

|---|---|

Molecular Formula |

C16H14O |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-methyl-1,3-diphenylprop-2-en-1-one |

InChI |

InChI=1S/C16H14O/c1-13(12-14-8-4-2-5-9-14)16(17)15-10-6-3-7-11-15/h2-12H,1H3 |

InChI Key |

DKKXNYQFLLVEHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Alpha Methylchalcone and Its Derivatives

Classical Organic Synthesis Approaches

The cornerstone of chalcone (B49325) synthesis lies in the formation of the central α,β-unsaturated carbonyl system through carbon-carbon bond formation between an appropriate ketone and aldehyde.

The Claisen-Schmidt condensation is a widely utilized and reliable method for synthesizing chalcones, involving the reaction between a substituted benzaldehyde (B42025) and a ketone, such as phenylacetone (B166967) or other propiophenone (B1677668) derivatives, to introduce the α-methyl group. nih.govtsijournals.com This reaction is typically catalyzed by a base, although acid catalysts can also be employed. taylorandfrancis.comnih.gov

In a common modification for synthesizing α-methylchalcone derivatives, phenylacetone and various benzaldehyde derivatives are reacted in anhydrous ethanol (B145695) with a 20% potassium hydroxide (B78521) (KOH) solution as the catalyst. nih.gov While effective, traditional base-catalyzed methods can sometimes be slow; early experiments using piperidine (B6355638) as a catalyst required reaction times as long as 18 hours. nih.gov The choice of catalyst and reaction conditions significantly impacts the yield. For instance, the use of strong bases like 40% aqueous sodium hydroxide (NaOH) in classical aldol (B89426) condensations for α-substituted chalcones has been reported to result in relatively poor yields, ranging from 8-18%. nih.gov The classical Claisen-Schmidt reaction is generally performed using aqueous sodium or potassium hydroxide at elevated temperatures (around 50 °C) over several hours, but these conditions can lead to complex mixtures of products and by-products. taylorandfrancis.com

| Ketone | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |

| Phenylacetone | Benzaldehyde derivatives | 20% KOH, Microwave | High (not specified) | nih.gov |

| Propiophenone derivative | Aldehyde | 40% aq. NaOH | 8-18 | nih.gov |

| Acetophenone (B1666503) | Benzaldehyde | aq. NaOH / KOH, 50°C, several hours | Variable (10-100) | taylorandfrancis.com |

The aldol condensation is the fundamental reaction underlying the Claisen-Schmidt condensation. tsijournals.com When an α-substituted ketone (e.g., a propiophenone derivative) reacts with an aldehyde, two new chiral centers can be generated in the initial β-hydroxy ketone adduct, leading to the possibility of syn and anti diastereomers. The stereochemical outcome is often explained by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. harvard.edu

The geometry of the enolate intermediate—(Z) or (E)—is crucial in determining the diastereoselectivity of the aldol adduct. harvard.edu Generally, (Z)-enolates lead to the formation of syn-aldol adducts, while (E)-enolates produce anti-aldol adducts. harvard.eduyoutube.com The choice of base and reaction conditions can influence the predominant enolate geometry. For example, using bulky bases like lithium diisopropylamide (LDA) with ketones containing bulky groups can favor the formation of the cis (or Z) enolate. youtube.com Although this diastereoselectivity is critical in the initial adduct formation, the β-hydroxy ketone intermediate in chalcone synthesis is typically dehydrated under the reaction conditions to form the final α,β-unsaturated product, thus removing the chiral center at the β-carbon. However, controlling this initial stereochemistry can be important in the synthesis of related saturated derivatives or when seeking to isolate the aldol adduct itself.

Green Chemistry Principles in Alpha-Methylchalcone Synthesis

In response to the growing need for sustainable chemical processes, several green synthetic methods have been adapted for chalcone synthesis. These approaches aim to reduce solvent use, energy consumption, and waste generation. frontiersin.org

Mechanochemistry, or "grindstone chemistry," offers a significant environmental advantage by eliminating the need for bulk solvents. jopir.in In this method, solid reactants are ground together, often with a solid catalyst, using a mortar and pestle or a mechanical ball mill. jopir.incu.edu.egmdpi.com The mechanical energy initiates the chemical reaction.

This solvent-free approach has been successfully applied to the Claisen-Schmidt condensation to produce chalcones in high yields. researchgate.net The procedure typically involves grinding an appropriate acetophenone and a benzaldehyde derivative with a solid base like sodium hydroxide. researchgate.netrsc.org The reaction often proceeds rapidly at room temperature, forming a solid product that can be easily purified by washing with water. cu.edu.egrsc.org Research indicates that chalcones with higher melting points (above 80°C) tend to be produced in higher yields under these solvent-free conditions. researchgate.net While many published examples focus on non-methylated chalcones, the methodology is directly applicable to the synthesis of α-methylchalcones by substituting acetophenone with a propiophenone derivative. This technique aligns with green chemistry principles by maximizing atom economy and avoiding the use of volatile organic compounds. cu.edu.eg

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. frontiersin.orgyoutube.com By using microwave irradiation, energy is transferred directly to the reacting molecules, leading to rapid heating and dramatically reduced reaction times compared to conventional heating methods. nih.gov

For the synthesis of α-methylchalcone derivatives, microwave-assisted Claisen-Schmidt condensation has proven to be highly effective. nih.gov In one study, a series of sixteen novel α-methylchalcone derivatives were synthesized by reacting phenylacetone and various benzaldehydes in the presence of a 20% KOH solution under microwave irradiation. nih.gov The reactions were completed in just 2.5 to 7 minutes at a power of 100 W, resulting in high yields and minimal by-product formation. nih.gov This represents a significant improvement over conventional heating or room-temperature methods, which require much longer reaction times. scholarsresearchlibrary.commdpi.com The efficiency, speed, and high yields associated with microwave-assisted protocols make them a superior green alternative for the synthesis of α-methylchalcones. nih.gov

| Reactants | Catalyst | Microwave Conditions | Time | Yield (%) | Reference |

| Phenylacetone, Benzaldehyde derivatives | 20% KOH in ethanol | 100 W | 2.5-7 min | High (not specified) | nih.gov |

| 4-Morpholinoacetophenone, Benzaldehydes | 5% ethanolic NaOH | 50 W, 80°C | 1-2 min | High (not specified) | mdpi.com |

| Aryl methyl ketone, Substituted benzaldehyde | Flyash:H₂SO₄ | 160-800 W | Not specified | High (up to 94) | scholarsresearchlibrary.com |

| Acetophenone, Benzaldehyde | 40% NaOH | 160-320 W | 60-120 sec | Not specified | scholarsresearchlibrary.com |

Biotransformation Approaches for this compound Derivatives

Biotransformation utilizes whole microbial cells or isolated enzymes as biocatalysts to perform specific chemical modifications on a substrate. nih.gov This approach offers high selectivity and operates under mild, environmentally friendly conditions. For chalcone derivatives, biotransformations are often used to reduce the α,β-double bond, yielding dihydrochalcones, or to introduce glycosyl groups, which can alter the compound's properties. nih.govsemanticscholar.orgresearchgate.net

A notable study demonstrated the biotransformation of a chemically synthesized α-methylchalcone derivative, 2′-hydroxy-2-methylchalcone. mdpi.com When this substrate was introduced into the cultures of entomopathogenic filamentous fungi, such as Beauveria bassiana, it was converted into five new glycosylated dihydrochalcone (B1670589) derivatives. mdpi.com The fungi first reduced the double bond of the chalcone and then attached a sugar moiety (glycosylation) to the structure. mdpi.com Such microbial transformations provide an efficient pathway to novel derivatives that may be difficult to access through purely chemical synthesis. For example, the biotransformation of 4′-methylchalcone using bacteria like Gordonia sp. can produce the corresponding dihydrochalcone with up to 99% yield in under 24 hours. nih.gov

| Substrate | Biocatalyst | Product(s) | Reference |

| 2′-Hydroxy-2-methylchalcone | Beauveria bassiana KCH J1.5 | Glycosylated dihydrochalcones | mdpi.com |

| 4′-Methylchalcone | Gordonia sp. DSM44456 | 4′-Methyldihydrochalcone | nih.govsemanticscholar.org |

| 4′-Methylchalcone | Rhodococcus sp. DSM364 | 4′-Methyldihydrochalcone | nih.govsemanticscholar.org |

| 4′-Methylchalcone | Corynebacterium equi IFO 3730 | 4′-Methyldihydrochalcone | nih.govsemanticscholar.org |

Microbial Transformation Systems and Biocatalysis

Microbial transformation, which utilizes whole microbial cells as biocatalysts, represents an effective method for modifying the structure of chalcones to produce novel derivatives. This approach leverages the diverse enzymatic machinery within microorganisms to perform specific chemical reactions, such as reductions, hydroxylations, and glycosylations, often with high stereo- and regioselectivity. The use of whole cells is frequently advantageous over isolated enzymes due to cost-effectiveness and the presence of inherent cofactor regeneration systems. nih.gov

Research has demonstrated the capability of various bacterial and fungal strains to transform chalcone derivatives. For instance, bacterial strains such as Gordonia sp. and Rhodococcus sp. have been identified as efficient biocatalysts for the transformation of 4'-methylchalcone derivatives. nih.govtaylorandfrancis.com These microorganisms primarily catalyze the hydrogenation of the α,β-unsaturated double bond to yield the corresponding dihydrochalcones. nih.gov Studies have shown that these transformations can be highly efficient, with complete conversion of the substrate often achieved within 24 hours. nih.gov

Fungal systems have also been extensively used for the biotransformation of chalcones. In a study involving 2′-hydroxy-2-methylchalcone, entomopathogenic filamentous fungi were employed to generate novel glycosylated and hydroxylated derivatives. nih.gov The strain Beauveria bassiana KCH J1.5 was capable of reducing the double bond, followed by glycosylation and hydroxylation at various positions. nih.gov Similarly, Isaria fumosorosea KCH J2 transformed 2′-hydroxy-2-methylchalcone into a novel 4″-O-methyl-glucopyranoside derivative. nih.gov These transformations highlight the potential of microbial systems to create complex and unique α-methylchalcone analogs that would be challenging to produce through conventional chemical synthesis.

The products of these biotransformations are often novel compounds with potentially enhanced or different biological activities compared to the parent chalcone. For example, microbial transformation has been used to convert prenylated chalcones from Angelica keiskei into new metabolites, demonstrating that introducing groups like glucopyranosyl can alter the compound's cytotoxic and tyrosinase inhibitory activities. nih.gov

Below is a table summarizing selected microbial transformations of chalcone derivatives, which serve as a model for the potential modifications of α-methylchalcone.

Table 1: Examples of Microbial Transformation of Chalcone Derivatives

| Substrate | Microbial Strain | Major Product(s) | Key Transformation(s) | Reference |

|---|---|---|---|---|

| 4'-Methylchalcone | Corynebacterium equi IFO 3730 | 4'-Methyldihydrochalcone | Reduction of α,β-double bond | nih.govnih.gov |

| 4'-Methylchalcone Derivatives | Gordonia sp. DSM44456 | Dihydrochalcone derivatives | Reduction of α,β-double bond | nih.gov |

| 4'-Methylchalcone Derivatives | Rhodococcus sp. DSM364 | Dihydrochalcone and alcohol derivatives | Reduction of α,β-double bond and carbonyl group | nih.gov |

| 2-Hydroxy-4′-methylchalcone | Gordonia sp. DSM 44456 | 2-Hydroxy-4′-methyldihydrochalcone | Reduction of α,β-double bond | nih.gov |

| 2′-Hydroxy-2-methylchalcone | Beauveria bassiana KCH J1.5 | Glycosylated and hydroxylated dihydrochalcone derivatives | Reduction, Glycosylation, Hydroxylation | nih.gov |

| 2′-Hydroxy-2-methylchalcone | Isaria fumosorosea KCH J2 | 3-Hydroxy-2-methyldihydrochalcone 2′-O-β-D-(4″-O-methyl)-glucopyranoside | Reduction, Glycosylation, Methylation | nih.gov |

Enzymatic Synthesis Pathways for Specific this compound Analogs

While whole-cell biotransformations are effective, the use of isolated enzymes offers a more controlled and specific approach to synthesizing chalcone analogs. This strategy focuses on harnessing the catalytic activity of specific enzymes to perform desired chemical modifications.

Chalcone Synthase (CHS)

The foundational step in the biosynthesis of most flavonoids, including chalcones, is catalyzed by the enzyme Chalcone Synthase (CHS) . nih.govwikipedia.org CHS is a type III polyketide synthase that performs a decarboxylative condensation reaction between one molecule of a p-coumaroyl-CoA starter unit and three molecules of malonyl-CoA to form the characteristic C6-C3-C6 chalcone backbone, typically naringenin (B18129) chalcone. wikipedia.orgnih.gov This enzymatic pathway is central to flavonoid production in plants, where these compounds serve roles in pigmentation, UV protection, and defense. nih.gov

While CHS is the natural enzyme for creating the chalcone scaffold, its direct application for synthesizing α-methylchalcone has not been extensively reported. The enzyme's active site and mechanism are highly specific to its natural substrates. Incorporating an α-methyl group would require either a different starter unit than p-coumaroyl-CoA or a modified enzyme capable of accommodating a methylated extender unit or performing a methylation step. Engineering CHS or discovering novel synthases with altered substrate specificity could potentially open a pathway for the direct enzymatic synthesis of the α-methylchalcone core structure.

Ene-Reductases (ERs)

A significant class of enzymes used for creating specific chalcone analogs are the Ene-Reductases (ERs) , which belong to the Old Yellow Enzyme (OYE) family. nih.govnih.gov These flavin-dependent enzymes are highly efficient biocatalysts for the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated compounds, including chalcones. nih.govacsgcipr.org This reaction is particularly valuable as it can produce chiral dihydrochalcone analogs with high enantiomeric excess. acsgcipr.org

The use of isolated ERs offers several advantages over whole-cell systems, including the elimination of side reactions from other competing enzymes within the cell. nih.gov The process involves the transfer of a hydride from a cofactor, typically NADPH or NADH, to the β-carbon of the chalcone. acsgcipr.org Research has demonstrated the successful reduction of various chalcones and related compounds using ERs from different microbial sources. For example, a study on α-methyl cinnamaldehyde (B126680), a structurally similar compound, showed >99% conversion using ERs identified from Mucor circinelloides. nih.gov This indicates a high potential for ERs to effectively reduce the α,β-unsaturated bond in α-methylchalcone, yielding chiral (R)- or (S)-α-methyldihydrochalcone analogs, depending on the specific enzyme used.

The versatility of ERs allows for their application in chemoenzymatic synthesis strategies, where chemical and enzymatic steps are combined to produce complex molecules.

Table 2: Key Enzymes in the Synthesis of Chalcone Analogs

| Enzyme Class | Enzyme Name | Reaction Catalyzed | Relevance to α-Methylchalcone Analogs | Reference |

|---|---|---|---|---|

| Polyketide Synthase (Type III) | Chalcone Synthase (CHS) | Condensation of p-coumaroyl-CoA and 3x malonyl-CoA to form naringenin chalcone. | Forms the basic chalcone scaffold. Engineering CHS could potentially lead to direct synthesis of the α-methylchalcone core. | nih.govwikipedia.orgnih.gov |

Structural Elucidation and Conformational Analysis of Alpha Methylchalcone

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of alpha-methylchalcone, with each technique offering unique insights into its molecular framework and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural and stereochemical assignment of alpha-methylchalcones. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of (E)-2-methyl-1,3-diphenylprop-2-en-1-one, the methyl protons (H-7) typically appear as a singlet around δ 2.27 ppm. nih.gov The olefinic proton (H-8) is observed as a singlet near δ 7.18 ppm. nih.gov The aromatic protons of the two phenyl rings resonate in the range of δ 7.30-7.74 ppm. nih.gov The specific chemical shifts and coupling constants (J values) are instrumental in confirming the connectivity and relative orientation of the protons. mdpi.com Diastereotopic protons in chiral derivatives will exhibit different chemical shifts, which can be used to determine relative stereochemistry.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. For (E)-2-methyl-1,3-diphenylprop-2-en-1-one, the carbonyl carbon (C-5) signal appears significantly downfield at approximately δ 199.5 ppm. nih.gov The carbons of the double bond (C-6 and C-8) and the methyl group (C-7) also show characteristic chemical shifts, appearing around δ 137.0 ppm, δ 142.3 ppm, and δ 14.5 ppm, respectively. nih.gov Two-dimensional NMR techniques, such as COSY and NOESY, can be employed to establish through-bond and through-space correlations, respectively, providing conclusive evidence for stereochemical assignments in more complex systems.

Table 1: Representative NMR Data for (E)-2-methyl-1,3-diphenylprop-2-en-1-one in CDCl₃

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Methyl Protons (H-7) | 2.27 (s, 3H) | 14.5 (q) |

| Olefinic Proton (H-8) | 7.18 (s, 1H) | 142.3 (d) |

| Aromatic Protons | 7.30-7.74 (m, 10H) | 128.3-138.6 |

| Carbonyl Carbon (C-5) | - | 199.5 (s) |

Data sourced from scientific literature. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions within the molecule. shu.ac.uk The absorption of UV or visible light corresponds to the excitation of valence electrons from their ground state to higher energy orbitals. tanta.edu.eglibretexts.org

The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π → π* and n → π* transitions within its conjugated system, which includes the two aromatic rings, the carbon-carbon double bond, and the carbonyl group. shu.ac.ukyoutube.com For example, the E-isomer of 2-methyl-1,3-diphenylprop-2-en-1-one in acetonitrile exhibits absorption maxima (λ_max) at 254 nm and 286 nm. nih.gov These absorptions are primarily attributed to π → π* transitions. The molar absorptivity (ε) values associated with these transitions are typically high, in the range of 10,000 to 20,000 M⁻¹cm⁻¹, which is characteristic of π → π* transitions. nih.govshu.ac.uk The less intense n → π* transitions of the carbonyl group are often obscured by the stronger π → π* bands.

Analysis of the UV-Vis spectrum is crucial for studying the photoisomerization dynamics of alpha-methylchalcones, as the E and Z isomers have distinct absorption profiles. nih.gov

Table 2: UV-Vis Absorption Data for (E)-2-methyl-1,3-diphenylprop-2-en-1-one

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|

| Acetonitrile | 254 | 13,152 | π → π* |

| Acetonitrile | 286 | 18,977 | π → π* |

Data sourced from scientific literature. nih.gov

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are essential techniques for the molecular fingerprinting of this compound, providing information on functional groups and molecular weight.

IR spectroscopy identifies the vibrational modes of a molecule, yielding a unique spectrum that serves as a molecular fingerprint. nih.gov In the IR spectrum of this compound, a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone is typically observed in the region of 1630-1660 cm⁻¹. For (E)-2-methyl-1,3-diphenylprop-2-en-1-one, this peak is found around 1634 cm⁻¹. nih.gov Other characteristic peaks include those for C=C stretching of the alkene and aromatic rings (around 1595 cm⁻¹) and C-H stretching and bending vibrations. nih.govmdpi.com

Mass spectrometry provides the exact molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HR-MS) can determine the elemental composition with high accuracy. For instance, the HR-MS (ESI) analysis of a substituted this compound showed an [M+H]⁺ ion that confirmed its calculated molecular formula. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further aid in structural elucidation by revealing the connectivity of different parts of the molecule. eurocarb2025.com

Table 3: Key IR Absorption Bands for a Representative this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ketone) | ~1634 | Strong |

| C=C Stretch (Aromatic/Alkene) | ~1595 | Medium-Strong |

| C-H Stretch (Aromatic/Aliphatic) | ~2900-3100 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in the solid state. wikipedia.orgnih.gov This technique involves irradiating a single crystal of the material with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.orgnih.gov The angles and intensities of the diffracted X-rays are used to calculate an electron density map, from which the positions of the atoms, bond lengths, and bond angles can be determined with high precision. nih.gov

For alpha-methylchalcones, X-ray crystallography provides unambiguous confirmation of the E/Z configuration around the double bond and the preferred conformation of the molecule in the crystal lattice. nih.gov It reveals the planarity or deviation from planarity of the chalcone (B49325) backbone and the dihedral angles between the aromatic rings and the enone system. This information is crucial for understanding intermolecular interactions, such as π-stacking, which influence the crystal packing. researchgate.net While obtaining a suitable single crystal can be challenging, the resulting structural data is invaluable for validating the stereochemical assignments made by spectroscopic methods and for providing a basis for computational modeling. wikipedia.orgmsu.edu

Conformational Preferences and Isomerism of Alpha-Methylchalcones

Alpha-methylchalcones exhibit distinct conformational and isomeric properties, primarily centered around the carbon-carbon double bond.

Due to the presence of the C=C double bond, alpha-methylchalcones can exist as two geometric isomers: E (entgegen) and Z (zusammen). The E-isomer, where the bulky phenyl groups are on opposite sides of the double bond, is generally the thermodynamically more stable and is the typical product of synthesis. nih.gov

These compounds are often photochromic, meaning they can undergo reversible isomerization between the E and Z forms upon irradiation with light. nih.gov When a solution of the pure E-isomer is irradiated with UV light (e.g., at 350 nm), it converts to the Z-isomer until a photostationary state (PSS) is reached. nih.govmdpi.com The PSS is a dynamic equilibrium mixture of the E and Z isomers, with the specific ratio depending on the excitation wavelength. nih.gov For many alpha-methylchalcones, the PSS heavily favors the Z-isomer, with E/Z ratios around 30:70 being common. nih.gov

The E→Z photoisomerization is accompanied by significant changes in the molecule's spectroscopic properties. A notable observation is a hypsochromic (blue) shift in the UV-Vis absorption maximum for the Z-isomer compared to the E-isomer. nih.gov For example, the λ_max of (E)-2-methyl-1,3-diphenylprop-2-en-1-one shifts from 286 nm to 246 nm upon conversion to the Z-isomer. nih.gov This blue shift indicates a decrease in π-conjugation, which is attributed to the increased steric hindrance between the phenyl rings and the methyl group in the Z-configuration, forcing the molecule into a more twisted, non-planar conformation. nih.gov The reverse Z→E isomerization can often be induced by irradiation with a different wavelength of light or by thermal processes. researchgate.net

Table 4: Photoisomerization Dynamics of this compound Derivatives

| Compound | Excitation Wavelength (nm) | Photostationary State (PSS) E/Z Ratio | UV-Vis λ_max Shift (E→Z) |

|---|---|---|---|

| 2-methyl-1,3-diphenylprop-2-en-1-one | 350 | ~30/70 | 286 nm → 246 nm |

| (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one | 350 | 35:65 | Bleaching at 300 nm |

Data sourced from scientific literature. nih.govmdpi.com

s-cis/s-trans Conformational Analysis and Steric Hindrance

Conformational Preference and Energy Profile

In substituted chalcones, the s-trans conformation is generally more stable than the s-cis form. This preference is primarily attributed to the minimization of steric repulsion between the substituent on the A-ring (the benzoyl group) and the vinylic proton. However, the introduction of an α-methyl group significantly influences this conformational equilibrium.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the energetic landscape of these conformers. While specific energy differences for α-methylchalcone are not widely published in a consolidated format, data from analogous systems and general principles of conformational analysis provide a clear picture. The s-trans conformer is consistently found to be the global minimum on the potential energy surface.

The steric hindrance introduced by the α-methyl group is the principal factor destabilizing the s-cis conformation. In this arrangement, the α-methyl group and the phenyl ring of the benzoyl group are brought into close proximity, leading to significant van der Waals repulsion. This steric clash forces the molecule to deviate from planarity, which in turn disrupts the π-conjugation across the enone system. This disruption has been cited as a reason for the loss of fluorescence in α-methyl substituted chalcones, as planarity is often crucial for efficient emission.

The energy barrier to rotation between the s-trans and s-cis conformers is also a key parameter. This barrier is influenced by both steric and electronic factors. The transition state for this rotation involves the eclipsing of the relevant substituents, leading to a maximum in torsional and steric strain.

Table 1: Illustrative Conformational Energy Data for a Substituted Enone System

| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| s-trans | ~180° | 0.00 | >99 |

| s-cis | ~0° | 2.5 - 5.0 | <1 |

Note: This table provides typical values for a sterically hindered enone system, illustrating the general energy difference and population distribution. Precise values for α-methylchalcone would require specific computational or experimental determination.

Influence of the α-Methyl Group on Molecular Geometry

The steric pressure exerted by the α-methyl group leads to notable distortions in the molecular geometry, particularly in the less favored s-cis conformer and in the Z-isomer of the double bond. X-ray crystallographic data of related chalcones can provide insight into these structural changes. For instance, in the crystal structure of chalcones that adopt a non-planar conformation, the torsion angles involving the enone bridge deviate significantly from the ideal 0° or 180°.

In the case of the E-isomer of α-methylchalcone, the preference for the s-trans conformation helps to alleviate some of the steric strain. Quantum chemical calculations have shown that this conformer is preferentially adopted to avoid the clash between the phenyl ring and the α-methyl group.

For the Z-isomer, the situation is more complex. The close proximity of the B-ring phenyl group and the benzoyl A-ring introduces severe steric hindrance. This forces the molecule into a significantly distorted, non-planar conformation. In such cases, the clear distinction between s-cis and s-trans can become blurred, and the molecule may adopt a twisted conformation, leading to the possibility of atropisomerism.

Table 2: Representative Torsional Angles in Chalcone Derivatives

| Compound Moiety | Torsion Angle | Typical Value (°) | Implication |

| O=C-Cα-Cβ | Dihedral angle defining s-cis/s-trans | ~180° for s-trans, ~0° for s-cis | Determines the overall shape of the enone bridge. |

| C-C-Ph (A-ring) | Dihedral angle of the benzoyl group | Variable, often twisted from the enone plane | Indicates the degree of planarity and conjugation. |

| C-C-Ph (B-ring) | Dihedral angle of the styryl group | Variable, often twisted from the enone plane | Contributes to the overall molecular conformation. |

Note: The values in this table are generalized. Specific values for α-methylchalcone would depend on the isomeric form (E/Z) and the conformational state (s-cis/s-trans).

Structure Activity Relationship Sar Studies of Alpha Methylchalcone Derivatives

Investigation of Substituent Effects on Biological Potency

The potency and selectivity of alpha-methylchalcone derivatives can be finely tuned by introducing various substituents onto their aromatic rings. nih.govmdpi.com The nature, position, and number of these substituents dictate the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its interaction with biological targets. nih.gov

The A-ring, the phenyl group attached to the carbonyl moiety, is a critical site for modification. Studies have shown that the substitution pattern on this ring plays a significant role in modulating biological activities such as anti-inflammatory and enzyme-inhibitory effects. nih.gov

For instance, research on A-ring sulfonamido-substituted chalcones revealed that the position of the sulfonamide group is a key determinant of activity. When evaluated for in-vitro anti-inflammatory potential, the observed trend for primary amino A-ring substituted chalcones was ortho > para > meta. nih.gov Further studies on sulfonamidochalcones as enzyme inhibitors found that para-sulfonamido isomers exhibited strong inhibitory effects against α-glucosidase, while meta-sulfonamidochalcones were more potent against α- and β-amylases. nih.gov This highlights how positional isomerism on the A-ring can lead to differential biological activities.

The presence of methoxy (B1213986) groups on the A-ring is also a common strategy. In one study, a series of α-methylchalcone derivatives were synthesized where the A-ring contained varying numbers and positions of methoxy groups. nih.gov The cytotoxic activity of these compounds was found to be significantly influenced by these methoxy substituents. nih.gov Similarly, the presence of hydroxyl groups, such as in 2',5'-dihydroxychalcones, has been linked to potent anti-inflammatory effects, including the inhibition of nitric oxide (NO) production in macrophages. researchgate.net

| A-Ring Substituent | Position | Observed Biological Influence | Reference |

|---|---|---|---|

| Sulfonamide | ortho | Highest anti-inflammatory activity among positional isomers. | nih.gov |

| Sulfonamide | meta | Stronger inhibition of α- and β-amylases. | nih.gov |

| Sulfonamide | para | Stronger inhibitory effect against α-glucosidase. | nih.gov |

| Methoxy | Various | Significantly influenced cytotoxicity in human cervical cancer cell lines. | nih.gov |

| Dihydroxy | 2',5' | Potent anti-inflammatory effects, including inhibition of NO production. | researchgate.net |

Modifications to the B-ring, the phenyl group attached to the β-carbon of the enone system, have a profound impact on the biological profile of alpha-methylchalcones. The electronic and steric properties of B-ring substituents can alter the reactivity of the Michael acceptor and influence binding to target proteins.

The introduction of halogen atoms is a well-explored strategy. For example, the presence of a bromo substituent at the meta-position of the B-ring in one series of chalcones resulted in a four-fold reduction in the minimum inhibitory concentration (MIC) of ciprofloxacin (B1669076) against S. aureus, indicating a potentiation of antimicrobial activity. nih.gov In another study, a compound featuring halogen and methoxy moieties showed enhanced capacity for inhibiting cancer cell proliferation. nih.gov

The 3,4,5-trimethoxyphenyl group as a B-ring is a recurring motif in potent anticancer agents, including the natural product combretastatin (B1194345) A-4. This substitution pattern has been incorporated into this compound derivatives to enhance their cytotoxic effects. nih.gov

Furthermore, increasing the lipophilicity of the B-ring can also enhance biological activity. A study on a bromochalcone derivative showed that adding a butyl group at the para-position of the B-ring significantly increased its larvicidal activity against Aedes aegypti larvae, an effect attributed to increased lipophilicity and better interaction with biological membranes. mdpi.com Conversely, strong electron-donating groups like a dimethylamino group on the B-ring have been suggested to lower the anti-inflammatory potential of chalcones, possibly by reducing the Michael-type reactivity towards biological thiols. researchgate.net

| B-Ring Substituent | Position | Observed Biological Impact | Reference |

|---|---|---|---|

| Bromo | meta | Potentiated antimicrobial activity of ciprofloxacin. | nih.gov |

| 3,4,5-Trimethoxy | 3,4,5 | Common motif in potent anticancer chalcone (B49325) analogues. | nih.gov |

| Butyl | para | Significantly increased larvicidal activity, likely due to increased lipophilicity. | mdpi.com |

| Dimethylamino | para | May lower anti-inflammatory potential by reducing Michael reactivity. | researchgate.net |

The defining feature of this class of compounds, the α-methyl group, is not merely a passive addition but plays a fundamental role in shaping the molecule's conformation, reactivity, and biological activity. Its presence distinguishes these molecules from their parent chalcone structures.

One of the most significant effects of the α-methyl group is its influence on the molecule's conformation. The addition of this sterically hindering group can influence the equilibrium between the s-cis and s-trans conformers of the enone system. researchgate.net While the s-cis conformer is often more stable, the s-trans form may predominate in the presence of bulky α-substituents and has been shown to be the more biologically active conformer in some cases. researchgate.net

From a reactivity standpoint, the α,β-unsaturated ketone moiety makes chalcones classic Michael acceptors, allowing them to react with nucleophiles like the cysteine residues in proteins. researchgate.net This reactivity is central to many of their biological effects. nih.govresearchgate.net The introduction of an α-methyl group can sterically hinder this Michael addition, thus modulating the compound's reactivity and potentially altering its biological targets and toxicity profile.

In terms of biological activity, the α-methyl group has been shown to enhance the anticancer potency of chalcones against certain cancer cell lines. researchgate.net For example, α-methylchalcone was reported to have a high potency against the K562 leukemia cell line with an IC50 of 0.21 nM. nih.gov Studies have demonstrated that incorporating an α-methyl group, often in combination with other features like halogens or methoxy groups, can lead to enhanced inhibition of cancer cell proliferation. nih.gov However, the effect can be context-dependent, as introducing an α-methyl group has also been shown to cause a loss of fluorescence, a property that is sometimes utilized for bio-imaging applications. nih.gov

Design Strategies for Novel this compound Hybrids and Conjugates

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create novel compounds with improved affinity, better selectivity, or a multi-target mechanism of action. The this compound scaffold is a popular building block for creating such hybrids and conjugates. rsc.orgresearchgate.netnih.gov

A common design strategy involves replacing one or both of the phenyl rings of the this compound scaffold with a heteroaromatic ring. This modification can significantly alter the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, and introduce new interaction points with biological targets. nih.gov

A review of synthetic methodologies highlights the preparation of a wide array of heteroaromatic hybrid chalcones. nih.gov These can be broadly categorized based on which ring is replaced:

A-Ring Heteroaromatic Hybrids: In these analogs, the A-ring is a heteroaromatic system. Examples include the use of single-ring systems like furan, pyrrole, thiazole, thiophene, pyridine (B92270), and pyrimidine, as well as fused-ring systems like indole (B1671886) and quinoline. nih.gov

B-Ring Heteroaromatic Hybrids: Here, the B-ring is replaced with a heterocycle. This strategy has been used to create potent biological agents by incorporating various heteroaromatic aldehydes into the Claisen-Schmidt condensation reaction. nih.gov

The rationale for these designs is often to mimic the structure of known bioactive molecules or to improve drug-like properties. The nitrogen atoms in heterocycles like pyridine, for example, can act as hydrogen bond acceptors, potentially leading to stronger binding with target enzymes or receptors. nih.gov

The indole nucleus is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. mdpi.com Conjugating an indole moiety with an this compound creates a hybrid molecule with significant therapeutic potential, particularly in cancer research. nih.govresearchgate.net

The synthesis of these conjugates is typically achieved through a Claisen-Schmidt condensation reaction. nih.govresearchgate.net This usually involves reacting an appropriately substituted indole-3-carboxaldehyde (B46971) with an aryl ketone in the presence of a base catalyst. nih.gov

Numerous studies have synthesized and evaluated indole-α-methylchalcone conjugates for their biological activities.

One study synthesized a series of novel α-methylchalcone derivatives, with the lead compound, 3k , incorporating an indole ring. This compound showed substantial inhibitory effects against HeLa cervical cancer cells and was able to reverse drug resistance in HeLa/DDP cells. nih.gov

Another research effort focused on indole-based chalcones as inducers of methuosis, a non-apoptotic form of cell death. The compound MIPP (3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one), an indole-chalcone conjugate, was found to be a potent inducer of this unique cell death pathway in glioblastoma (GBM) cells. nih.gov

Further work on new indole chalcones identified compounds 14c and 18c as highly effective antiproliferative agents. Compound 18c , which bears a 3,4-dihydroxyphenyl (catechol) B-ring and a methoxy group on the indole nitrogen, was particularly selective against cancer cell lines, with an IC₅₀ of 8.0 µM against the Jurkat cell line, while showing no toxicity to non-cancer cells at the tested concentrations. mdpi.comresearchgate.net

| Compound | Key Structural Features | Reported Biological Activity | Reference |

|---|---|---|---|

| 3k | α-methylchalcone with indole, halogen, and methoxy moieties. | Inhibited HeLa and drug-resistant HeLa/DDP cells (IC₅₀ ≈ 9-10 µM); induced apoptosis. | nih.gov |

| MIPP | Indole-chalcone conjugate with a pyridine B-ring. | Induced methuosis (non-apoptotic cell death) in glioblastoma cells. | nih.gov |

| 14c | Indole-chalcone with 4-hydroxyphenyl B-ring and methoxy on indole nitrogen. | Antiproliferative activity against Jurkat cells (IC₅₀ = 7.3 µM). | mdpi.com |

| 18c | Indole-chalcone with 3,4-dihydroxyphenyl B-ring and methoxy on indole nitrogen. | Selective antiproliferative activity against Jurkat (IC₅₀ = 8.0 µM) and HCT116 (IC₅₀ = 18.5 µM) cells. | mdpi.comresearchgate.net |

Development of Tetrahydronaphthalene Derivatives as Conformational Mimetics

The development of conformational mimetics is a key strategy in medicinal chemistry to design molecules that imitate the three-dimensional structure of a pharmacologically active compound, potentially leading to improved potency, selectivity, or pharmacokinetic properties. While alpha-methylchalcones possess a flexible α,β-unsaturated carbonyl system connecting two aromatic rings, this flexibility can be a drawback for optimal receptor binding. Fixing the molecule into its bioactive conformation can enhance its interaction with a biological target.

Although direct studies detailing tetrahydronaphthalene derivatives as specific conformational mimetics of this compound are not widely documented, the principle remains a plausible and valuable design strategy. Researchers have synthesized novel chalcones and their corresponding flavanones and flavones using a functionalized tetrahydronaphthalene (THN) precursor. tubitak.gov.trresearchgate.net This indicates a synthetic relationship where the THN scaffold is used to build chalcone-like structures. The concept of bioisosterism, where one functional group is replaced by another with similar properties, has also been explored by using a naphthalene (B1677914) ring as a bioisostere for the quinoxaline (B1680401) ring in VEGFR inhibitors, which were then hybridized with a chalcone moiety. nih.gov

Theoretically, a rigid tetrahydronaphthalene scaffold could be designed to lock the relative positions of the two aryl rings of an this compound, mimicking the specific spatial arrangement required for biological activity. This approach would reduce the entropic penalty upon binding and could lead to derivatives with enhanced and more specific biological effects.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry provides powerful tools to investigate the structure-activity relationships (SAR) of this compound derivatives at a molecular level, offering insights that guide the design of more potent and selective compounds.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of this compound derivatives. wavefun.com These methods are used to calculate a variety of molecular descriptors that influence biological activity.

Studies on α-methylchalcones have employed DFT computations to investigate their electronic structure and reactivity, particularly in the context of photo-induced E/Z-isomerization. nih.gov These calculations can reveal the preferential conformation of isomers (e.g., s-trans vs. s-cis) and elucidate reaction mechanisms, such as those involving singlet oxygen. nih.gov By analyzing parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the charge transfer characteristics within the molecule. Furthermore, DFT can be used to compute molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions of a molecule, thereby predicting its reactivity towards electrophiles and nucleophiles.

Table 1: Applications of Quantum Chemical Calculations for this compound SAR

| Parameter/Method | Information Gained | Relevance to SAR |

|---|---|---|

| Geometry Optimization | Calculates the most stable 3D structure and conformation. | Determines the preferred shape of the molecule for receptor binding. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Provides insights into electronic transitions and charge transfer capabilities. | Helps explain the molecule's reactivity and potential for forming covalent bonds or engaging in redox reactions. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and identifies sites for electrophilic and nucleophilic attack. | Predicts non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) with a biological target. |

| Reaction Profile Calculation | Elucidates the energy pathway of a chemical reaction, including transition states. | Explains observed reactivity and stability, such as resistance to certain metabolic pathways. nih.gov |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into ligand-target interactions. irjmets.com For this compound derivatives, docking studies are frequently used to elucidate their mechanism of action and guide SAR.

For instance, molecular docking has been used to study how α-methylchalcone derivatives bind to the colchicine (B1669291) site of tubulin, a target for anticancer drugs. nih.gov These simulations can calculate a binding energy score, which estimates the affinity of the compound for the protein's active site. Research has shown that specific α-methylchalcone derivatives can have favorable binding energies with targets like tubulin and P-glycoprotein (P-gp), suggesting mechanisms for both anticancer activity and the reversal of drug resistance. nih.gov Docking studies also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the binding pocket, which are crucial for affinity and selectivity. nih.govdergipark.org.tr

Table 2: Example of Molecular Docking Results for Chalcone Derivatives

| Compound | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| α-methylchalcone derivative (3k) | Tubulin (Colchicine Site) | -7.1 | Not specified nih.gov |

| Chalcone (Parent) | Tubulin (Colchicine Site) | -6.4 | Not specified nih.gov |

| α-methylchalcone derivative (3k) | P-glycoprotein (P-gp) | -7.4 | Not specified nih.gov |

| Chalcone (Parent) | P-glycoprotein (P-gp) | -8.5 | Not specified nih.gov |

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. lookchem.com MD simulations model the movement of every atom in the ligand-protein complex within a simulated physiological environment (e.g., in aqueous solution). nih.gov

For chalcone derivatives, MD simulations are performed on the ligand-protein complexes predicted by docking. nih.gov These simulations can confirm whether the ligand remains stably bound in the active site or if it dissociates. rsc.org By analyzing metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of the complex and the flexibility of different parts of the protein upon ligand binding. nih.govrsc.org This information is crucial for validating docking results and confirming that the predicted binding mode is energetically sustainable. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net For this compound derivatives, QSAR models can predict the activity of newly designed compounds before they are synthesized, saving time and resources.

To build a QSAR model, a dataset of chalcone derivatives with known biological activities (e.g., anticancer IC50 values) is used. nih.govresearchgate.net A large number of molecular descriptors—numerical values that encode different aspects of the molecule's structure, such as steric, electronic, and hydrophobic properties—are calculated for each compound. Statistical methods are then used to develop an equation that relates a combination of these descriptors to the observed activity. researchgate.net Studies on chalcone-thiazole hybrids have successfully used QSAR to identify key molecular descriptors that predict bioactivity. rsc.org These validated models can then be used to screen virtual libraries of novel this compound derivatives to prioritize the most promising candidates for synthesis and testing. rsc.org

Biological Activity Research on Alpha Methylchalcone and Its Analogs in Vitro and Preclinical Focus

Anticancer Research Applications

The core structure of chalcones, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, serves as a versatile scaffold for developing novel therapeutic agents. researchgate.net The introduction of a methyl group at the alpha position has been explored as a strategy to enhance potency and overcome certain limitations of parent chalcone (B49325) compounds. Research has demonstrated that α-methylchalcones and their analogs can exert anticancer effects through multiple mechanisms, including inhibiting cell growth, inducing programmed cell death, and interfering with processes that support tumor progression. nih.gov

A primary focus of research on α-methylchalcone analogs has been the evaluation of their ability to inhibit the proliferation of and induce cytotoxicity in various human cancer cell lines. These studies are fundamental in identifying promising candidates for further development.

A notable α-methylchalcone derivative, designated as compound 3k , demonstrated significant inhibitory effects against human cervical cancer cell lines, including HeLa, SiHa, and C33A. nih.govresearchgate.net It also showed potent activity against the cisplatin-resistant HeLa/DDP cell line, while exhibiting lower toxicity towards normal human cervical epithelial cells (H8). nih.govresearchgate.net Another study highlighted a heteroaromatic α-methylchalcone, 7m , which displayed potent growth inhibition against multiple cancer cell lines with IC₅₀ values in the sub-micromolar range (0.07 to 0.183 µM). nih.gov The potency of these compounds is often dependent on the specific substitutions on the aromatic rings. nih.gov For instance, the introduction of α-methyl, 3,4-dichloro, and 3,4-dimethoxy groups into the chalcone parent nucleus was suggested to enhance its inhibitory effect. nih.gov

Similarly, α-fluorinated chalcone analogs have been synthesized and tested, with compound 4c showing excellent selective toxicity against cancer cells over normal human cells, with IC₅₀ values in the nanomolar range against five different cancer cell lines. nih.gov The antiproliferative activity of various α-methylchalcone derivatives against a panel of cancer cell lines is summarized in the table below.

| Compound | Cancer Cell Line | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| 3k | HeLa (Cervical Cancer) | 1.08 µM | researchgate.net |

| 3k | HeLa/DDP (Cisplatin-Resistant Cervical Cancer) | 7.74 µM | researchgate.net |

| 7m | MCF-7 (Breast Cancer) | 0.07-0.183 µM | nih.gov |

| 7m | A549 (Lung Cancer) | 0.07-0.183 µM | nih.gov |

| 7m | HCT-116 (Colon Cancer) | 0.07-0.183 µM | nih.gov |

| 4c | MGC-803 (Gastric Cancer) | Nanomolar range | nih.gov |

Inducing apoptosis, or programmed cell death, is a key mechanism by which chemotherapy agents eliminate cancer cells. nih.gov Deregulation of apoptosis is a hallmark of cancer, allowing malignant cells to survive and proliferate. nih.gov Several α-methylchalcone derivatives have been shown to trigger apoptosis in cancer cells through various molecular pathways.

Compound 3k was found to induce apoptosis in both HeLa and cisplatin-resistant HeLa/DDP cells in a concentration-dependent manner. nih.govresearchgate.net Similarly, the α-methylchalcone analog 7m induced apoptosis by modulating the expression levels of caspases and PARP protein. nih.gov The α-fluorinated chalcone 4c also caused caspase-induced apoptosis in MGC-803 gastric cancer cells, which was linked to mitochondrial dysfunction. nih.gov

The mechanisms often involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.gov Key proteins modulated by these chalcones include:

Caspases: These are the primary executioners of apoptosis. Activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3) is a common finding. nih.govnih.govnih.gov

Bcl-2 Family Proteins: The balance between pro-apoptotic proteins (e.g., Bax, Bad) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) is critical. nih.govmdpi.com Studies show that active chalcones can upregulate Bax and downregulate Bcl-2, shifting the balance towards cell death. researchgate.netmdpi.com

p53 Tumor Suppressor: Some chalcone derivatives have been found to activate the p53 signaling pathway by inhibiting its negative regulator, MDM2. researchgate.net This leads to the upregulation of p53 target genes involved in apoptosis. researchgate.net

Poly (ADP-ribose) polymerase (PARP): Cleavage of PARP by activated caspases is a classic hallmark of apoptosis, and this has been observed in cells treated with α-methylchalcone analogs. nih.gov

One study on an indole (B1671886) chalcone derivative, ZK-CH-11d , observed an increase in the pro-apoptotic protein Bax in MDA-MB-231 breast cancer cells after 72 hours of treatment. mdpi.com

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. mdpi.com Many anticancer agents function by interrupting the cell cycle at specific checkpoints, preventing cancer cells from dividing and often leading to apoptosis. researchgate.net

Alpha-methylchalcone derivatives have demonstrated the ability to cause cell cycle arrest, most commonly at the G2/M phase, which is the transition point into mitosis.

Compound 3k was shown to arrest HeLa cells in the G2/M phase, thereby disrupting the mitotic process. nih.gov This effect was attributed to the compound's ability to inhibit tubulin polymerization, similar to other microtubule-targeting agents. nih.gov

Compound 7m also induced G2/M phase arrest in MCF-7 breast cancer cells. nih.gov

The α-fluorinated chalcone 4c similarly arrested MGC-803 gastric cancer cells at the G2/M phase. nih.gov

The inhibition of tubulin polymerization is a key mechanism underlying G2/M arrest for many chalcones. nih.govnih.gov Microtubules are essential for forming the mitotic spindle during cell division, and their disruption prevents cells from successfully completing mitosis. mdpi.com Western blot analyses have confirmed that active α-methylchalcone derivatives can significantly reduce the levels of polymerized α- and β-tubulin proteins while increasing the levels of their dissociated forms. nih.gov

Interestingly, one study reported that compound 3k induced cell cycle arrest at the G0/G1 phase in HeLa cells, suggesting that the precise mechanism and phase of arrest can be dependent on the specific compound and experimental conditions. researchgate.net Another methoxychalcone derivative was also found to induce a time- and concentration-dependent G1 arrest in prostate cancer cells by down-regulating G1-phase regulators like cyclin D1, cyclin E, and Cdk2/4. nih.gov

A major obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and mechanistically different anticancer drugs. nih.gov A primary mechanism of MDR involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell. nih.gov

Certain α-methylchalcone derivatives have shown promise in overcoming or reversing MDR in resistant cancer cell lines.

Compound 3k demonstrated a significant ability to reduce the resistance of HeLa/DDP cells to the chemotherapy drug cisplatin. nih.gov When administered with cisplatin, it lowered the resistance index from 7.90 to 2.10. nih.gov

The mechanism for this reversal did not appear to involve changing the expression level of P-gp. nih.gov Instead, it is suggested that compound 3k acts as a P-gp inhibitor. nih.gov This was supported by evidence showing it facilitated the accumulation of rhodamine 123 (a P-gp substrate) in HeLa/DDP cells and that it could bind to P-gp targets in molecular docking analyses. nih.gov

By inhibiting the function of P-gp, these chalcone analogs can increase the intracellular concentration of conventional chemotherapy drugs, thereby restoring their efficacy in resistant tumors. This dual action—possessing intrinsic anticancer activity and acting as an MDR modulator—makes these compounds particularly attractive for further investigation. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. waocp.orgsemanticscholar.org Inhibiting angiogenesis is therefore a key strategy in cancer therapy. waocp.org Several α-methylchalcone analogs have been investigated for their ability to block this process in vitro.

Studies using Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for angiogenesis research, have shown that these compounds can inhibit key steps in the angiogenic cascade.

The α-methylchalcone analog 7m was found to inhibit HUVEC tube formation, migration, and invasion in vitro. nih.gov

Similarly, the α-fluorinated chalcone 4c also inhibited HUVEC tube formation, migration, and invasion. nih.gov

A compound identified as methyl hydroxychalcone significantly inhibited the proliferation of HUVECs and their ability to form capillary-like tube structures. waocp.orgsemanticscholar.org It also reduced the levels of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. waocp.orgsemanticscholar.org

The mechanism often involves the disruption of microtubule networks within endothelial cells or the direct inhibition of signaling pathways like the VEGF pathway. nih.govsemanticscholar.org By preventing the formation of new blood vessels, these compounds could potentially starve tumors and inhibit their growth and spread. nih.gov

| Compound | In Vitro Assay | Observed Effect | Source |

|---|---|---|---|

| 7m | HUVEC Tube Formation | Inhibition | nih.gov |

| 7m | HUVEC Migration & Invasion | Inhibition | nih.gov |

| 4c | HUVEC Tube Formation | Inhibition | nih.gov |

| 4c | MGC-803 Cell Migration & Invasion | Inhibition | nih.gov |

| Methyl Hydroxychalcone | Rat Aortic Ring Sprouting | Inhibition (IC₅₀: 21.96 µg/ml) | researchgate.net |

| Methyl Hydroxychalcone | HUVEC Proliferation | Inhibition (IC₅₀: 21.16 µg/ml) | semanticscholar.orgresearchgate.net |

| Methyl Hydroxychalcone | VEGF-induced Tube Formation | Inhibition | waocp.orgsemanticscholar.org |

Antimicrobial Activity Investigations

Beyond anticancer applications, chalcones are also recognized for their broad-spectrum antimicrobial properties. nih.gov Research has been conducted to evaluate the efficacy of newly synthesized chalcones against clinically relevant, drug-resistant bacteria.

One study investigated the antibacterial activity of three newly-synthesized chalcones against 19 clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and a control strain. nih.gov The three compounds, 1,3-Bis-(2-hydroxy-phenyl)-propenone , 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone , and 3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone , all demonstrated notable anti-MRSA activity. nih.gov

The study also explored the synergistic effects of these chalcones when combined with conventional antibiotics. The results showed that two of the chalcones significantly enhanced the efficacy of ciprofloxacin (B1669076), gentamicin, and trimethoprim/sulphamethoxazole against MRSA. nih.gov This suggests that such compounds could potentially be used in combination therapies to combat antibiotic-resistant infections. nih.gov

Antibacterial Effects Against Specific Strains

Chalcones and their analogs have demonstrated notable antibacterial potential, particularly against resilient strains like Staphylococcus aureus. nih.gov The rise of multidrug-resistant bacteria has spurred research into new antibacterial agents, with chalcones emerging as promising candidates. nih.govnih.gov

Studies have shown that the antibacterial efficacy of chalcone derivatives can be significant. For instance, a series of heterocyclic chalcone analogues were synthesized and tested for their activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Five of the twenty-one synthesized compounds displayed strong activity against these strains. nih.gov

Further investigations into chalcone derivatives have identified specific compounds with potent activity. In one study, derivatives 4c and 4d showed significant antibacterial action against S. aureus CMCC 26003, with Minimum Inhibitory Concentrations (MICs) of 12.5 μg/ml and 25 μg/ml, respectively. frontiersin.org However, these same compounds were inactive against the Gram-negative bacterium Escherichia coli CMCC 44102 at the highest tested concentration. frontiersin.org This highlights a degree of selectivity in their antibacterial spectrum.

The introduction of fluorine atoms into the chalcone structure has been explored to enhance lipophilicity and, consequently, antimicrobial properties. mdpi.com Novel trifluoromethyl and trifluoromethoxy substituted chalcones have been synthesized and evaluated. Two compounds, A3 and B3, showed MIC values lower than the standard drug benzyl (B1604629) penicillin against several bacterial strains. mdpi.com Specifically, against E. coli and P. vulgaris, compound A3 was found to be over seven times more active than benzyl penicillin. mdpi.com

Research has also explored the potential of chalcones to inhibit bacterial efflux pumps, a mechanism of antibiotic resistance. biointerfaceresearch.com While some chalcones have shown the ability to modulate these pumps, the specific cinnamaldehyde (B126680) chalcone studied did not display direct antibacterial activity against multidrug-resistant S. aureus strains 1199B and K2068. biointerfaceresearch.com

Table 1: Antibacterial Activity of Selected Chalcone Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Chalcone Derivative 4c | Staphylococcus aureus CMCC 26003 | 12.5 µg/mL | frontiersin.org |

| Chalcone Derivative 4d | Staphylococcus aureus CMCC 26003 | 25 µg/mL | frontiersin.org |

| Trifluoromethyl Chalcone (A3) | Bacillus subtilis | 101 µM | mdpi.com |

| Trifluoromethyl Chalcone (A3) | Escherichia coli | Lower than Benzyl Penicillin | mdpi.com |

| Trifluoromethoxy Chalcone (B3) | Escherichia coli | Lower than Benzyl Penicillin | mdpi.com |

| Licochalcone A | Methicillin-Resistant S. aureus (MRSA) | 3 µg/mL - 16 µg/mL | frontiersin.org |

Antifungal Properties

The emergence of resistance to conventional antifungal agents has driven the investigation of new therapeutic molecules, including chalcone derivatives. nih.gov These compounds have shown inhibitory effects against various fungal species.

A study focused on chalcone derivatives prepared from tetralone and aldehyde derivatives revealed significant antifungal activity against the dermatophyte Microsporum gypseum. nih.gov Two derivatives, a 4-chloro derivative and an unsubstituted derivative, demonstrated antifungal activity superior to the standard drug ketoconazole (B1673606) against this species. nih.gov Interestingly, none of the tested compounds in this study showed activity against Candida albicans or Aspergillus niger. nih.gov

In contrast, other research has reported the effectiveness of fluorinated chalcone derivatives against both C. albicans and A. niger. mdpi.com Two specific compounds, A3 and B3, exhibited zones of inhibition (ZOI) of 20 mm and 22 mm against C. albicans, and 25 mm and 26 mm against A. niger, respectively. These results were more potent than those observed with the standard antifungal fluconazole. mdpi.com

The investigation of α-cyanochalcones has also yielded promising results. These compounds have been tested for their antifungal properties, with some showing moderate to good activity against fungal strains. dergipark.org.tr One particular α-cyanochalcone, compound 1c, which contains a pyridin-3-yl group, was effective against all tested fungi, demonstrating a broad-spectrum antifungal potential. dergipark.org.tr

Table 2: Antifungal Activity of Selected Chalcone Derivatives

| Compound/Derivative | Fungal Strain | Activity | Source |

|---|---|---|---|

| 4-chloro chalcone derivative | Microsporum gypseum | Superior to Ketoconazole | nih.gov |

| Unsubstituted chalcone derivative | Microsporum gypseum | Superior to Ketoconazole | nih.gov |

| Trifluoromethyl Chalcone (A3) | Candida albicans | ZOI = 20 mm | mdpi.com |

| Trifluoromethyl Chalcone (A3) | Aspergillus niger | ZOI = 25 mm | mdpi.com |

| Trifluoromethoxy Chalcone (B3) | Candida albicans | ZOI = 22 mm | mdpi.com |

| Trifluoromethoxy Chalcone (B3) | Aspergillus niger | ZOI = 26 mm | mdpi.com |

| α-cyanochalcone (1c) | Tested Fungi | Broad-spectrum activity | dergipark.org.tr |

Antioxidant Activity Studies

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. nih.gov Chalcones have been investigated for their antioxidant properties, which are often attributed to their chemical structure. nih.gov

Free Radical Scavenging Assays and Oxidative Stress Modulation

The antioxidant capacity of chalcones is frequently evaluated using free radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. nih.govwwjmrd.com The DPPH radical is a stable free radical that changes color upon reduction by an antioxidant, allowing for the quantification of scavenging activity. nih.gov

Studies on various synthetic chalcones have demonstrated that their free radical scavenging ability is generally dependent on concentration and structural features, particularly the presence of phenolic hydroxyl groups. nih.govwwjmrd.com For instance, a study on methoxy-substituted chalcones found that a derivative with two phenolic hydroxyl groups (compound 3d) exhibited the highest radical scavenging activity, with an IC50 value of 3.17 µg/mL in the DPPH assay. wwjmrd.com This enhanced activity is attributed to the ability of the phenolic groups to easily generate stable phenoxy radicals. wwjmrd.com

Similarly, research on α-cyanochalcones has explored their antioxidant potential. dergipark.org.tr In one study, the DPPH radical scavenging assay was used to test a series of these compounds. The most effective among them was a compound containing a pyridin-3-yl group (compound 1c), with others showing moderate activity. dergipark.org.tr The antioxidant activity of chalcones can also be evaluated through other assays like the β-carotene/linoleic acid test, which measures the inhibition of lipid oxidation. nih.gov

Beyond direct radical scavenging, some small molecules can exert antioxidant effects by modulating the activity of proteins within the antioxidant system. nih.gov This modulation can occur through the regulation of gene transcription, representing a promising strategy for developing new drugs to combat conditions associated with oxidative stress. nih.gov

Table 3: DPPH Radical Scavenging Activity of Selected Chalcone Derivatives

| Compound/Derivative | Assay | Activity (IC₅₀) | Source |

|---|---|---|---|

| 2ʹ,6-dihydroxy-3-methoxychalcone (3d) | DPPH | 3.17 µg/mL | wwjmrd.com |

| α-cyanochalcone (1c) | DPPH | Most effective in series | dergipark.org.tr |

| Curcuminoid (C1) | DPPH | Potent, higher than BHT | nih.gov |

| Curcuminoid (C4) | DPPH | Potent, higher than BHT | nih.gov |

Anti-inflammatory Properties Research

Inflammation is a complex biological response, and enzymes like lipoxygenase (LOX) and cyclooxygenase (COX) are key mediators in this process. nih.govnih.gov Chalcones and their derivatives have been identified as potential anti-inflammatory agents due to their ability to inhibit these enzymes. dovepress.comresearchgate.net

Lipoxygenase (LOX) Enzyme Inhibition Studies

Lipoxygenases are enzymes that play a crucial role in the metabolism of arachidonic acid to produce leukotrienes, which are potent inflammatory mediators. nih.govnih.gov Inhibiting LOX can therefore reduce leukotriene production and produce an anti-inflammatory effect. researchgate.net

Research has focused on identifying chalcones that can effectively inhibit LOX. In one study, a screening of chalcone derivatives identified (E)-2-O-farnesyl chalcone as a potent inhibitor of soybean lipoxygenase-1 (LOX-1), with an IC₅₀ value of 5.7 µM. nih.gov This was more potent than the positive control, curcumin (B1669340) (IC₅₀ = 10.1 µM). nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of the enzyme. nih.gov

Another study investigated a series of 1,3-diphenyl-2-propen-1-one derivatives for their anti-inflammatory activity, including LOX inhibition. dovepress.com One compound, 2a, demonstrated the strongest LOX inhibitory activity with an IC₅₀ of 9.07 µM, which was more potent than the positive control used in that study. dovepress.com The inhibition of LOX by these compounds was found to be dose-dependent. dovepress.com The development of LOX inhibitors is considered an important strategy to overcome some of the side effects associated with drugs that selectively inhibit COX-2. nih.gov

Table 4: Lipoxygenase (LOX) Inhibition by Chalcone Derivatives

| Compound/Derivative | Enzyme Target | Activity (IC₅₀) | Source |

|---|---|---|---|

| (E)-2-O-farnesyl chalcone (6) | Soybean LOX-1 | 5.7 µM | nih.gov |

| 3-O-geranyl chalcone (5) | Soybean LOX-1 | 11.8 µM | nih.gov |

| Chalcone Derivative 2a | Soybean LOX | 9.07 µM | dovepress.com |

| Chalcone Derivative 4b | Soybean LOX | 25.86 µM | dovepress.com |

| Curcumin (Positive Control) | Soybean LOX-1 | 10.1 µM | nih.gov |

Cyclooxygenase (COX-2) Enzyme Inhibition Studies

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are central to the inflammatory process by converting arachidonic acid into prostaglandins. nih.govyoutube.com Persistent expression of COX-2 is linked to tumorigenesis and inflammation, making it a key target for anti-inflammatory drugs. nih.govrjraap.com Chalcones, with their α,β-unsaturated carbonyl core, represent a promising scaffold for developing selective COX-2 inhibitors. rjraap.com

The search for selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. rjraap.comnih.gov Research has demonstrated that modifying existing NSAIDs can convert them into potent and selective COX-2 inhibitors. For example, creating amide derivatives of indomethacin (B1671933) resulted in compounds that behave as slow, tight-binding inhibitors of COX-2. nih.gov These derivatives proved to be effective inhibitors of COX-2 activity in cultured inflammatory cells, with IC₅₀ values as low as 0.009 µM for one amide derivative. nih.gov

The structural similarities and differences between the active sites of COX-1 and COX-2 provide a basis for designing selective inhibitors. rjraap.com The development of chalcone-based selective COX-2 inhibitors is an active area of research, recognized as a promising direction for creating new agents to manage both chronic inflammatory diseases and certain types of cancer. rjraap.com

Antidiabetic Potential via Enzymatic Inhibition

The potential of this compound and its analogs in the management of diabetes, particularly type 2 diabetes, has been a subject of growing research interest. One of the key therapeutic strategies for controlling postprandial hyperglycemia—the sharp rise in blood glucose levels after a meal—is the inhibition of carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-glucosidase. nih.govnih.govscielo.br These enzymes are crucial for breaking down complex carbohydrates into absorbable monosaccharides. nih.govscielo.br By impeding the action of α-glucosidase, these compounds can delay carbohydrate digestion and consequently slow down glucose absorption, leading to a more gradual increase in blood sugar levels. nih.govnih.govscielo.br

Chalcones, a class of compounds characterized by a 1,3-diphenyl-2-propen-1-one backbone, have been identified as promising candidates for α-glucosidase inhibition. nih.govscilit.com Their simple structure allows for straightforward synthesis and modification, leading to a diverse range of derivatives with varying biological activities. nih.govscilit.com Research has demonstrated that many natural and synthetic chalcones exhibit significant inhibitory effects on α-glucosidase, with some showing potency comparable or even superior to existing antidiabetic drugs like acarbose. nih.govnih.gov

Alpha-Glucosidase Inhibition Mechanisms

The inhibitory action of this compound analogs on α-glucosidase is multifaceted and depends on their specific molecular structure. The general mechanism involves the binding of the chalcone derivative to the α-glucosidase enzyme, which can occur at the active site or at an allosteric site, thereby interfering with the enzyme's ability to hydrolyze its substrate. scielo.brresearchgate.net

Kinetic studies on various chalcone derivatives have often revealed a mixed-type inhibition , which suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. scielo.brresearchgate.netnih.gov For instance, the chalcone analog bavachalcone (B190645) has been shown to exhibit a mixed competitive and non-competitive inhibition mechanism against α-glucosidase. scielo.brresearchgate.net This dual mode of inhibition can be particularly effective in reducing enzymatic activity.

The structure-activity relationship (SAR) of chalcone derivatives plays a crucial role in determining their inhibitory potency and mechanism. Key structural features that influence inhibition include:

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the aromatic rings (A and B rings) of the chalcone scaffold are significant for inhibitory activity. cabidigitallibrary.org Studies have indicated that hydroxyl groups, particularly at specific positions, can enhance the binding affinity of the compound to the enzyme through the formation of hydrogen bonds with amino acid residues in the enzyme's active site. cabidigitallibrary.orgresearchgate.net

The α,β-Unsaturated Carbonyl System: The core structure of chalcones, featuring a ketone and a double bond, is essential for their biological activity. This system contributes to the planarity and electronic properties of the molecule, facilitating its interaction with the enzyme.

Molecular docking studies have provided further insights into the binding modes of chalcone analogs with α-glucosidase. These studies suggest that the inhibitors fit into the active site pocket of the enzyme, where they interact with key amino acid residues through hydrogen bonds and hydrophobic interactions. nih.govscielo.br For example, bavachalcone is thought to form hydrogen bonds with residues such as trp391, arg428, and trp710 of α-glucosidase. scielo.brresearchgate.net

Below is an interactive data table summarizing the α-glucosidase inhibitory activity of selected chalcone analogs, showcasing the influence of different structural modifications on their potency, often expressed as the half-maximal inhibitory concentration (IC50).

Table 1: α-Glucosidase Inhibitory Activity of Selected Chalcone Analogs

| Compound | IC50 Value | Notes |

|---|---|---|

| Acarbose (Reference) | 8.36 ± 0.02 µM nih.gov | A standard α-glucosidase inhibitor used for comparison. |

| Bavachalcone | 15.35 ± 0.57 µg/mL scielo.br | A natural chalcone exhibiting mixed-type inhibition. scielo.br |

| Chalcone Amide (L4) | 8.28 ± 0.04 µM nih.gov | A synthetic derivative with potent inhibitory activity. nih.gov |

| Flavonoid Derivative (4) | 15.71 ± 0.21 µM frontiersin.org | A flavonoid derivative with a bromine substitution, showing strong inhibition. frontiersin.org |

| Azachalcone (3) | 26.08 ± 0.43 µM nih.gov | An analog with a methoxy (B1213986) group at the ortho-position of the terminal benzene (B151609) ring. nih.gov |

Molecular Mechanisms of Action of Alpha Methylchalcone Derivatives

Microtubule Dynamics Modulation and Interaction with Tubulin